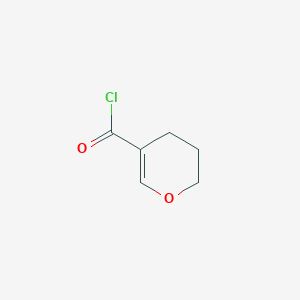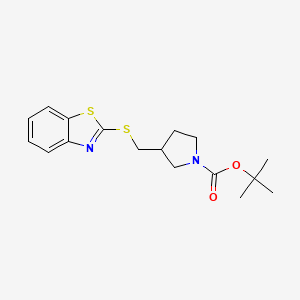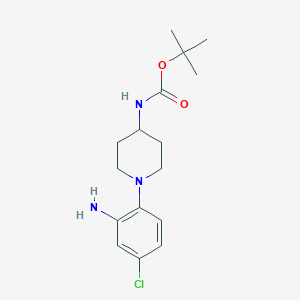
tert-Butyl (1-(2-amino-4-chlorophenyl)piperidin-4-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-amino-4-chlorophenyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester is an organic compound with the molecular formula C17H26ClN3O2. This compound is known for its unique chemical structure, which includes a piperidine ring, an amino group, and a carbamic acid ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-amino-4-chlorophenyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the reaction of 2-amino-4-chlorobenzaldehyde with piperidine to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the reaction of the amine with tert-butyl chloroformate to form the carbamic acid ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
N-[1-(2-amino-4-chlorophenyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[1-(2-amino-4-chlorophenyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological activities, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[1-(2-amino-4-chlorophenyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
相似化合物的比较
Similar Compounds
- N-[1-(2-chlorophenyl)-2-oxocyclohexyl]carbamic acid 1,1-dimethylethyl ester
- N-[1-(2-chlorophenyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester
Uniqueness
N-[1-(2-amino-4-chlorophenyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester is unique due to the presence of both an amino group and a chlorine atom on the aromatic ring. This dual functionality allows for diverse chemical reactions and potential biological activities, making it a valuable compound in research.
属性
分子式 |
C16H24ClN3O2 |
|---|---|
分子量 |
325.83 g/mol |
IUPAC 名称 |
tert-butyl N-[1-(2-amino-4-chlorophenyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C16H24ClN3O2/c1-16(2,3)22-15(21)19-12-6-8-20(9-7-12)14-5-4-11(17)10-13(14)18/h4-5,10,12H,6-9,18H2,1-3H3,(H,19,21) |
InChI 键 |
GDORYDYWZXQYNP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=C(C=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


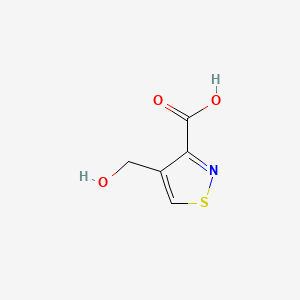

![3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile](/img/structure/B13971897.png)
![8-(Bromomethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13971909.png)
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13971910.png)
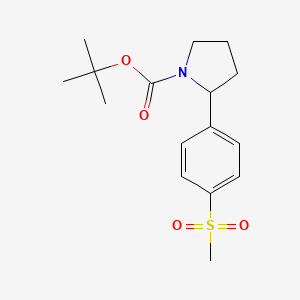
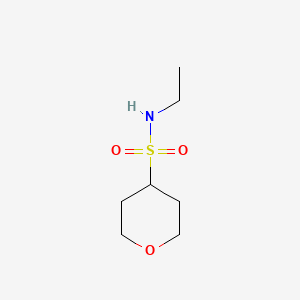
![[6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid](/img/structure/B13971925.png)
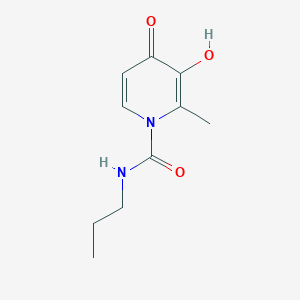
![Azireno[2,3,1-jk]carbazole](/img/structure/B13971928.png)
![Octanoic acid, 8-[(2,6-dihydroxybenzoyl)amino]-](/img/structure/B13971929.png)
